N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine

Description

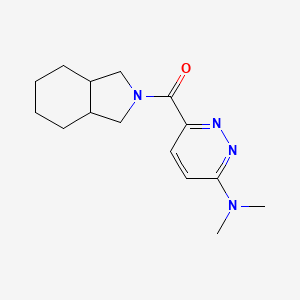

N,N-Dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and a bicyclic octahydro-1H-isoindole-2-carbonyl moiety at position 5.

Properties

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h7-8,11-12H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZPRJZIJKQJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CCCCC3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 264.34 g/mol

The compound features a pyridazine ring substituted with a dimethyl group and an octahydro-1H-isoindole moiety, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which are enzymes that play critical roles in inflammation and cancer progression. For instance, it may inhibit cathepsin C, which is involved in the activation of serine proteases linked to inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly in cancers associated with the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4). These proteins are implicated in the regulation of immune responses and tumorigenesis .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems or protect against oxidative stress .

Case Studies

A few notable case studies highlight the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 5 to 15 µM.

-

Inflammation Model :

- Objective : To assess anti-inflammatory properties in an animal model.

- Findings : Administration of the compound resulted in a marked reduction in inflammatory markers (e.g., IL-6 and TNF-alpha) compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism/Target | Reference |

|---|---|---|

| Protease Inhibition | Cathepsin C | |

| Antitumor Activity | IKZF2 and IKZF4 modulation | |

| Neuroprotection | Oxidative stress modulation |

Table 2: Cytotoxicity Data on Cancer Cell Lines

Comparison with Similar Compounds

Pyridazin-3-amine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Features and Substituent Analysis

Key Observations:

- Target Compound vs. MW108 : The octahydroisoindole carbonyl group in the target compound replaces MW108’s naphthalene and pyridine substituents. This substitution likely reduces aromatic stacking but enhances solubility and hydrogen-bonding capacity, which may improve blood-brain barrier penetration .

- Target Compound vs. BPN-15606 : BPN-15606’s imidazole and fluorophenyl groups confer distinct electronic properties, making it a potent gamma-secretase modulator (GSM) for Alzheimer’s disease. In contrast, the target compound’s isoindole carbonyl may favor interactions with kinases or proteases .

- Target Compound vs. This could alter pharmacokinetics, such as metabolic stability or tissue distribution .

Pharmacological and Physicochemical Properties

- MW108 () : Demonstrates efficacy as a p38MAPK inhibitor in brain injury models. Its naphthalene and pyridine groups enhance lipophilicity, aiding CNS penetration.

- BPN-15606 (): A GSM with nanomolar potency, leveraging fluorinated aryl groups for metabolic stability and imidazole for target engagement.

Inferred Properties of Target Compound :

- The octahydroisoindole carbonyl group may improve solubility compared to purely aromatic analogs (e.g., MW108) while maintaining moderate lipophilicity for membrane permeability.

- The amide group could engage in hydrogen bonding with biological targets (e.g., kinases or proteases), analogous to interactions observed in crystallographic studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.